molecular formula C18H17BrN2O3S B2680959 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide CAS No. 865544-53-2

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide

Cat. No.: B2680959
CAS No.: 865544-53-2
M. Wt: 421.31
InChI Key: IGVOQDBRDHMSGT-CZIZESTLSA-N
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Description

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide ( 865544-31-6) is a benzothiazole-based small molecule with the molecular formula C18H17BrN2O3S and a molecular weight of 421.31 g/mol . This compound is supplied with a purity of 95% or higher, ensuring consistency for research applications . Benzothiazole derivatives constitute an important class of heterocyclic compounds renowned for their diverse pharmacological profiles . They are frequently investigated as key intermediates in the development of novel therapeutic agents, exhibiting fungicidal, anti-tuberculosis, anti-malarial, anti-convulsant, and anti-inflammatory activities . Furthermore, research into related amide derivatives highlights their potential in modulating intracellular targets, such as glucocorticoid receptors, for the treatment and prevention of metabolic syndromes including type 2 diabetes and obesity . This reagent is strictly intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-4-21-12-9-8-11(19)10-15(12)25-18(21)20-17(22)16-13(23-2)6-5-7-14(16)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVOQDBRDHMSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom. The final step involves the coupling of the brominated benzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analog: 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide

Key Differences :

  • Core Structure : The analog replaces the benzamide group with a benzenesulfonamide moiety.
  • Substituents : Lacks bromo and ethyl groups; instead, it has a methyl group at position 6 on the benzothiazole ring and a methoxy group on the benzene ring .
  • Crystallography: Crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 12.0173 Å, b = 16.211 Å, c = 7.7377 Å, and β = 99.973° . Stabilized by N–H···N and C–H···O hydrogen bonds, forming an R₂²(8) motif. π-π stacking between benzothiazole and benzene rings (centroid distance: 3.954 Å) further stabilizes the structure .

Functional Analog: Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide)

Key Differences :

  • Core Structure : Replaces the benzothiazole ring with an isoxazole ring.
  • Substituents : The isoxazole is substituted with a bulky 1-ethyl-1-methylpropyl group, contrasting with the simpler ethyl and bromo groups in the target compound .
  • Physical Properties : Molecular weight = 332.4 g/mol, melting point = 176°C .
  • Biological Activity : Acts as a pre-emergent herbicide, targeting cellulose biosynthesis in plants .

Comparative Data Table

Property Target Compound (Benzothiazole-Benzamide) 4-Methoxy-Benzothiazole-Sulfonamide Isoxaben (Benzamide-Isoxazole)
Molecular Formula C₁₈H₁₉BrN₂O₃S (estimated) C₁₅H₁₄N₂O₃S₂ C₁₈H₂₄N₂O₄
Molecular Weight ~423.3 g/mol 334.40 g/mol 332.4 g/mol
Core Heterocycle Benzothiazole Benzothiazole Isoxazole
Key Substituents 6-Bromo, 3-ethyl (benzothiazole); 2,6-dimethoxy (benzamide) 6-Methyl (benzothiazole); 4-methoxy (sulfonamide) 1-Ethyl-1-methylpropyl (isoxazole); 2,6-dimethoxy (benzamide)
Biological Target Hypothesized: 11β-HSD1 inhibition 11β-HSD1 inhibition Cellulose biosynthesis (herbicide)
Crystal System Not reported Monoclinic (P2₁/c) Not provided

Pharmacological and Crystallographic Considerations

  • 11β-HSD1 Inhibition : The sulfonamide analog’s activity suggests that benzothiazole derivatives with electron-withdrawing groups (e.g., bromo) could enhance binding to the enzyme’s active site .
  • Crystallographic Tools : Structural data for analogs were resolved using SHELX software (), highlighting the reliability of these methods for similar compounds.

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C16H18BrN3O3S\text{C}_{16}\text{H}_{18}\text{BrN}_3\text{O}_3\text{S}

This includes a benzothiazole moiety that is known for its diverse pharmacological effects.

Biological Activity Overview

Research has indicated that compounds with benzothiazole structures often exhibit significant biological activities, including:

  • Antitumor Activity : Many derivatives have shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Activity : Compounds in this class have been tested against various bacterial strains and shown effective results.

Antitumor Activity

A study evaluating the antitumor activity of benzothiazole derivatives demonstrated that compounds similar to this compound were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated:

CompoundCell LineIC50 (μM)Assay Type
N-[...]-benzamideA5496.26 ± 0.332D
N-[...]-benzamideHCC82720.46 ± 8.633D
DoxorubicinA5495.00 ± 0.10Reference

The IC50 values suggest that the compound has a potent inhibitory effect on tumor cell proliferation in two-dimensional cultures compared to three-dimensional cultures, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated using standard broth microdilution methods against Gram-positive and Gram-negative bacteria. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Benzothiazole derivatives often inhibit key enzymes involved in cancer metabolism and bacterial survival.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a benzothiazole derivative showed an overall response rate of 30%, with manageable side effects.
  • Antimicrobial Resistance Study : Research on antibiotic-resistant Staphylococcus aureus revealed that the benzothiazole derivative could restore sensitivity to conventional antibiotics when used in combination therapy.

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